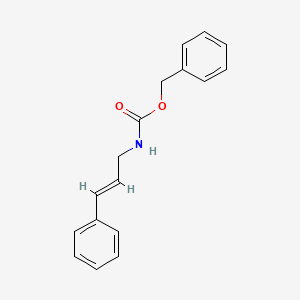

Benzyl cinnamylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

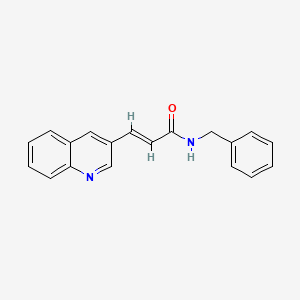

Benzyl cinnamylcarbamate, also known as 3-Phenyl-2-Propenoic Acid Phenylmethyl Ester, is a carboxylic ester with the molecular formula C17H17NO2 . It is a white or light yellow crystal with a fragrance similar to Peru balsam, Tolu balsam, benzoin, and storax . It is insoluble in water, ethylene glycol, and glycerin, but soluble in ethanol and other organic solvents . It is primarily used as a fragrance .

Molecular Structure Analysis

The linear molecular formula of Benzyl cinnamylcarbamate is C6H5CH=CHCOOCH2C6H5 . Due to the presence of a double bond in the molecule, it can exist in both cis and trans forms . Further structural analysis can be performed using techniques such as FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .Physical And Chemical Properties Analysis

Benzyl cinnamylcarbamate is a white or light yellow crystal . It is insoluble in water, ethylene glycol, and glycerin, but soluble in ethanol and other organic solvents . More detailed physical and chemical properties can be analyzed using various techniques .Wissenschaftliche Forschungsanwendungen

Biocatalysis in Synthesis

- Novozym 40086 as a Novel Biocatalyst : A study by Sun and Tian (2018) in "RSC Advances" demonstrated the effectiveness of Novozym 40086, a commercial immobilized lipase, in synthesizing benzyl cinnamate through esterification. This process showed high efficiency and reusability, marking an advancement in the production of benzyl cinnamate for various applications (Sun & Tian, 2018).

Historical Medical Use

- Benzyl Cinnamate in Treating Tuberculosis : Historically, benzyl cinnamate was used in the treatment of tuberculosis and other forms of chronic inflammation. This was reported by Jacobson (1936) in the "Archives of Ophthalmology", highlighting its diverse therapeutic potential (Jacobson, 1936).

Chemical Synthesis Methods

- Novel Synthetic Method from Allyl Ethers : Research by Kim et al. (2000) in "Tetrahedron Letters" explored the conversion of various allyl ethers into N-allylcarbamates using chlorosulfonyl isocyanate, which is a key step in the synthesis of benzyl cinnamylcarbamate (Kim et al., 2000).

Optimization of Synthesis Process

- Optimization by Response Surface Methodology : Zhang et al. (2016) in "Food Chemistry" developed an optimized enzymatic esterification process for synthesizing benzyl cinnamate. This study highlights significant advancements in increasing the efficiency and yield of the synthesis (Zhang et al., 2016).

Antibacterial Properties

- Anti-bacterium Activity Study : A study by Li-si (2013) in the "Journal of Guangdong University of Petrochemical Technology" discussed the antibacterial properties of benzyl cinnamate, demonstrating its effectiveness against various microorganisms (Li-si, 2013).

Kinetic and Thermodynamic Analysis

- Kinetic and Thermodynamic Investigation : Zhi et al. (2020) in "Current Catalysis" provided insights into the kinetics and thermodynamics of enzymatic synthesis of benzyl cinnamate, offering valuable information for process optimization (Zhi et al., 2020).

Zukünftige Richtungen

The future directions for Benzyl cinnamylcarbamate could involve further exploration of its synthesis, properties, and potential applications. It could be interesting to investigate its use in other fields, given its fragrance properties . Additionally, its potential biological activities could be explored further .

Wirkmechanismus

Target of Action

Benzyl cinnamylcarbamate is a synthetic compound that has been studied for its antimicrobial activity . The primary targets of benzyl cinnamylcarbamate are the ergosterol present in the fungal plasmatic membrane and the cell wall . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to cell death .

Mode of Action

Benzyl cinnamylcarbamate interacts directly with its targets, leading to changes in the structure and function of the fungal cell membrane and cell wall . This interaction disrupts the integrity of the cell membrane and cell wall, leading to leakage of cellular contents and ultimately cell death .

Biochemical Pathways

It is known that the compound’s interaction with ergosterol disrupts the normal function of the fungal cell membrane, affecting various cellular processes .

Result of Action

The result of benzyl cinnamylcarbamate’s action is the death of the fungal cells . By disrupting the integrity of the cell membrane and cell wall, the compound causes leakage of cellular contents, leading to cell death .

Action Environment

The action, efficacy, and stability of benzyl cinnamylcarbamate can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may be affected by the presence of other substances, the pH of the environment, and the temperature . .

Eigenschaften

IUPAC Name |

benzyl N-[(E)-3-phenylprop-2-enyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(20-14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-12H,13-14H2,(H,18,19)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPDNVRHOJHYMN-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl cinnamylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine](/img/structure/B2798033.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2798037.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2798041.png)

![6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2798049.png)

![4-(4-bromophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2798051.png)